molecular formula C8H14O3 B12572231 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- CAS No. 202132-72-7

2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)-

Cat. No.: B12572231
CAS No.: 202132-72-7
M. Wt: 158.19 g/mol
InChI Key: NWVLFLLVHIPLNP-FSDSQADBSA-N
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Description

2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- is a lactone compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . This compound is also known by other names such as δ-Heptalactone and δ-Heptanolide . It is a derivative of heptanoic acid and is characterized by its unique structure, which includes a tetrahydropyran ring with ethyl, hydroxy, and methyl substituents.

Preparation Methods

The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- can be achieved through various synthetic routes. One common method involves the cyclization of 5-hydroxyheptanoic acid . The reaction conditions typically include the use of an acid catalyst to promote the formation of the lactone ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The lactone ring can undergo hydrolysis under physiological conditions, releasing active metabolites that interact with specific pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5R,6R)- lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

202132-72-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(4R,5R,6R)-6-ethyl-4-hydroxy-5-methyloxan-2-one

InChI

InChI=1S/C8H14O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5-7,9H,3-4H2,1-2H3/t5-,6-,7-/m1/s1

InChI Key

NWVLFLLVHIPLNP-FSDSQADBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H](CC(=O)O1)O)C

Canonical SMILES

CCC1C(C(CC(=O)O1)O)C

Origin of Product

United States

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